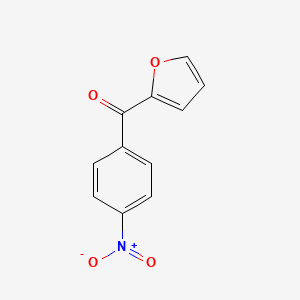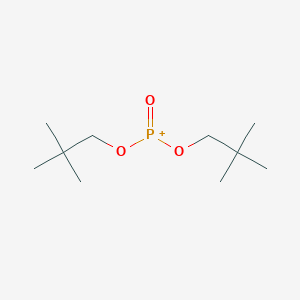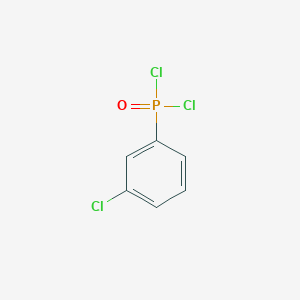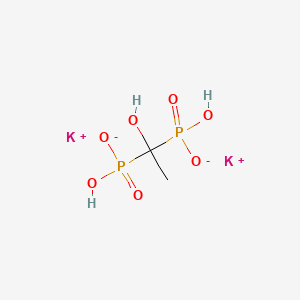
Phosphonic acid, (1-hydroxyethylidene)bis-, dipotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate is a chemical compound with the molecular formula C2H6K2O7P2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to chelate metal ions, making it useful in water treatment, detergents, and other applications where metal ion control is essential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate can be synthesized through the reaction of phosphorous acid with acetic anhydride, followed by neutralization with potassium hydroxide. The reaction typically occurs under controlled temperature and pH conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through crystallization or other separation techniques to achieve the required purity levels for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur with metal ions, where the bisphosphonate group acts as a ligand.
Common Reagents and Conditions
Common reagents used in reactions with dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are usually carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate depend on the specific reaction conditions. For example, oxidation reactions may produce various phosphonate derivatives, while substitution reactions with metal ions result in metal-bisphosphonate complexes .
Wissenschaftliche Forschungsanwendungen
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent in various chemical processes to control metal ion concentrations.
Biology: In biological research, this compound is used to study the effects of metal ion chelation on biological systems.
Wirkmechanismus
The mechanism of action of dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate involves its ability to chelate metal ions. The bisphosphonate group binds to metal ions, forming stable complexes that prevent the metal ions from participating in unwanted chemical reactions. This chelation process is particularly important in applications where metal ion control is essential, such as in water treatment and detergents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium dihydrogen (1-hydroxyethylidene)bisphosphonate
- Calcium dihydrogen (1-hydroxyethylidene)bisphosphonate
- Magnesium dihydrogen (1-hydroxyethylidene)bisphosphonate
Uniqueness
Dipotassium dihydrogen (1-hydroxyethylidene)bisphosphonate is unique due to its specific potassium ion content, which provides distinct solubility and reactivity properties compared to its sodium, calcium, and magnesium counterparts. This uniqueness makes it particularly suitable for applications where potassium ions are preferred or required .
Eigenschaften
CAS-Nummer |
21089-06-5 |
|---|---|
Molekularformel |
C2H6K2O7P2 |
Molekulargewicht |
282.21 g/mol |
IUPAC-Name |
dipotassium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |
InChI |
InChI=1S/C2H8O7P2.2K/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |
InChI-Schlüssel |
YGZBDWZUQFVAHU-UHFFFAOYSA-L |
Kanonische SMILES |
CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[K+].[K+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


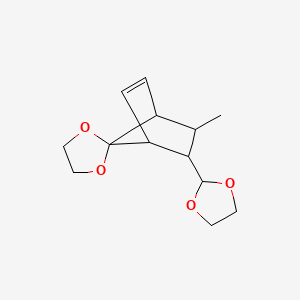
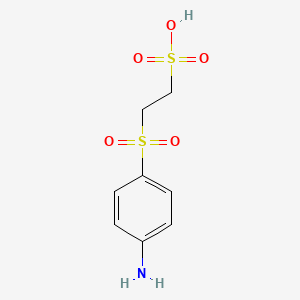
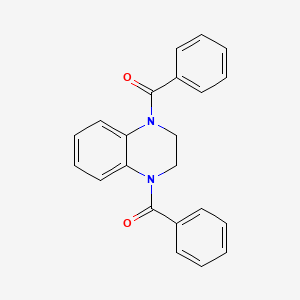
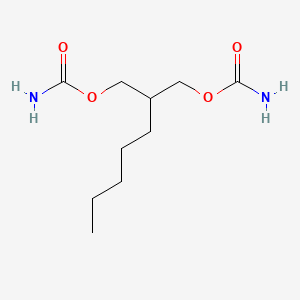

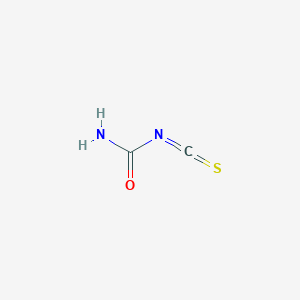
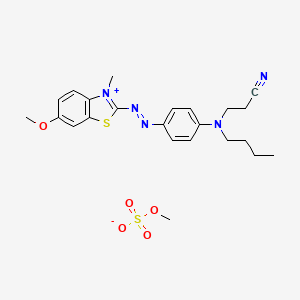
![2-[(Methylsulfanyl)methyl]thiophene](/img/structure/B14697939.png)



